2-(2,6-Dichlorophenyl)-2-methylpropanoic acid
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Overview
Description
2-(2,6-Dichlorophenyl)-2-methylpropanoic acid is a chemical compound known for its significant applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring and a methyl group attached to a propanoic acid moiety. It is often used as an intermediate in the synthesis of various drugs and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid typically involves the chlorination of cyclohexanone to produce 2,2,6,6-tetrachlorocyclohexanone, which is then subjected to a series of reactions including condensation with malonic acid diester, dehydrochlorination, hydrolysis, rearrangement under alkaline conditions, acidification, and decarboxylation . This method is advantageous due to its simplicity, cost-effectiveness, and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of transition metal catalysts such as palladium chloride, along with oxidants like tert-butyl peroxy ether and ligands like Xantphos . This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other chemicals.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid
Aceclofenac: 2-[2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetyl]oxyacetic acid
Uniqueness
2-(2,6-Dichlorophenyl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds like diclofenac and aceclofenac, it exhibits different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific therapeutic applications .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIDCOYVCJHGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC=C1Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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